1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazoloquinoline core with specific substitutions, makes it a subject of interest for various scientific studies.
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Another method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 7,8-difluoro-3-phenylquinoline-2,4-dione under acidic conditions can yield the desired pyrazoloquinoline . This method may require elevated temperatures and longer reaction times to achieve high yields.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the quinoline ring or other reducible functional groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methyl groups results in carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may act as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives:
1-(4-Chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound has a similar structure but with a chlorine substitution, which may alter its pharmacological properties and reactivity.
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-methyl-1H-pyrazolo[4,3-c]quinoline: The presence of a methyl group instead of a phenyl group can affect the compound’s binding affinity and biological activity.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-17(10-15(14)2)29-24-18-11-20(25)21(26)12-22(18)27-13-19(24)23(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQVQKRYATKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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